Pyridine borane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

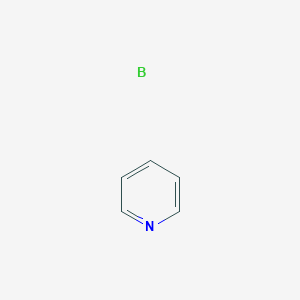

Structure

2D Structure

Properties

CAS No. |

110-51-0 |

|---|---|

Molecular Formula |

C5H5BN |

Molecular Weight |

89.91 g/mol |

InChI |

InChI=1S/C5H5BN/c6-7-4-2-1-3-5-7/h1-5H |

InChI Key |

SZTRIFADSYXGNH-UHFFFAOYSA-N |

SMILES |

[B].C1=CC=NC=C1 |

Canonical SMILES |

[B-][N+]1=CC=CC=C1 |

Other CAS No. |

110-51-0 |

Pictograms |

Flammable; Acute Toxic |

Synonyms |

pyridine borane |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Pyridine Borane: A Historical and Technical Overview

For researchers, scientists, and professionals in drug development, understanding the foundational chemistry of key reagents is paramount. Pyridine (B92270) borane (B79455), a versatile and selective reducing agent, has a rich history rooted in the mid-20th century, with its discovery and development paving the way for significant advancements in organic synthesis. This whitepaper delves into the core of pyridine borane's discovery, presenting a historical narrative alongside detailed experimental protocols and quantitative data from seminal publications.

Early Syntheses and Key Contributors

The initial synthesis of this compound is credited to S. H. Cardon and his colleagues in 1942. However, a more accessible and widely adopted method was later developed. In 1955, M. D. Taylor, L. R. Grant, and C. A. Sands published a paper in the Journal of the American Chemical Society detailing a more convenient preparation of this compound. This method, which reacted pyridine hydrochloride with sodium borohydride (B1222165) in an excess of pyridine, became a cornerstone for the broader application of this important reagent.[1]

Prior to this, the broader class of amine-boranes, of which this compound is a member, was first reported by A. B. Burg and H. I. Schlesinger in 1937. Their work laid the groundwork for the exploration of these dative covalent compounds formed between a Lewis base (the amine) and a Lewis acid (borane).

The field of borane chemistry was significantly advanced by the work of Nobel laureate Herbert C. Brown. His extensive research on organoboranes and their reactions, including reductions, provided a deeper understanding of the reactivity and utility of compounds like this compound.

Physicochemical Properties

Early studies of this compound established its fundamental physical and chemical characteristics. It is a colorless liquid with a distinct, unpleasant odor. The compound is relatively stable in air but is sensitive to moisture.

| Property | Value | Reference |

| Melting Point | 10-11 °C | --INVALID-LINK-- |

| Density | 0.92 g/mL at 25 °C | --INVALID-LINK-- |

| Appearance | Colorless liquid | [1] |

| Odor | Unpleasant | [1] |

Experimental Protocols

The following experimental protocols are based on the seminal work published in the mid-20th century, providing a glimpse into the laboratory practices of the time.

Synthesis of this compound (Adapted from Taylor, Grant, and Sands, 1955)

Materials:

-

Anhydrous pyridine

-

Pyridine hydrochloride

-

Sodium borohydride

Procedure:

-

A solution of pyridine hydrochloride in a minimal amount of anhydrous pyridine is prepared in a flask equipped with a reflux condenser and a dropping funnel.

-

A solution of sodium borohydride in a larger volume of anhydrous pyridine is prepared separately.

-

The sodium borohydride solution is added dropwise to the stirred pyridine hydrochloride solution at room temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional hour.

-

The reaction mixture is then filtered to remove the precipitated sodium chloride.

-

The excess pyridine is removed from the filtrate by distillation under reduced pressure.

-

The resulting liquid residue is the this compound complex.

Reaction Mechanisms: The Reduction of Carbonyls

This compound quickly gained recognition as a mild and selective reducing agent, particularly for the reduction of aldehydes and ketones to their corresponding alcohols. The generally accepted mechanism for this reduction in the early period of its use can be visualized as a hydride transfer from the borane moiety to the electrophilic carbonyl carbon.

References

Pyridine Borane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Structure, Properties, and Applications of a Versatile Reducing Agent

Pyridine (B92270) borane (B79455) (C₅H₈BN), a commercially available Lewis acid-base adduct of pyridine and borane, has established itself as a cornerstone reagent in modern organic synthesis.[1][2] Its unique combination of stability, selectivity, and mild reactivity makes it an invaluable tool for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed overview of the core chemical properties, structure, synthesis, and key applications of pyridine borane, with a focus on practical data and experimental methodologies.

Core Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid or a colorless to amber liquid at room temperature, possessing a mild, amine-like odor.[1][3] Unlike free borane, which is a hazardous and highly reactive gas, the complexation with pyridine results in a reagent that is significantly more stable and easier to handle.[1][4] It is relatively stable in ambient conditions but is sensitive to moisture and strong acids, with which it can react to release borane gas.[1]

Proper storage requires a cool, dry, and well-ventilated environment, preferably in a tightly sealed container under an inert atmosphere such as nitrogen.[1] While it has low acute toxicity, it can cause irritation upon contact with skin, eyes, or mucous membranes and is toxic if swallowed.[1][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈BN | [1][3] |

| Molecular Weight | 92.94 g/mol | [3] |

| CAS Number | 110-51-0 | [1][3] |

| Appearance | White to off-white crystalline solid or colorless to amber liquid | [1][3] |

| Melting Point | 9-11 °C | [3][5][6] |

| Density | 1.209 g/cm³ (value for a similar complex, may vary) | [5] |

| Vapor Pressure | 0.09 mmHg | [3] |

| Solubility | Soluble in methanol, THF, toluene, dichloromethane, ethanol, acetonitrile. Reacts slowly with water. Insoluble in hexane. | [1][6] |

| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [1] |

| Storage Temperature | 2-8°C | [1] |

Structure and Bonding

This compound is a coordination compound formed through the dative bond between the lone pair of electrons on the nitrogen atom of the pyridine ring (a Lewis base) and the empty p-orbital of the boron atom in borane (BH₃), a Lewis acid.[2][7] This coordination results in a tetrahedral geometry around the boron atom.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR):

-

¹¹B NMR: The boron-11 (B1246496) NMR spectrum typically shows a quartet centered around -12.6 ppm with a J-coupling constant of approximately 98 Hz, characteristic of a tetracoordinate boron atom bonded to three hydrogens.[8]

-

¹H NMR: The proton NMR spectrum shows characteristic peaks for the pyridine ring protons, typically in the range of 7.5-8.8 ppm. A broad quartet is observed for the borane (BH₃) protons.[8]

-

¹³C NMR: The carbon-13 NMR spectrum displays signals for the pyridine carbons, with chemical shifts around 125.3, 139.1, and 147.1 ppm.[8]

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. Key features include B-H stretching vibrations, typically observed in the 2250-2400 cm⁻¹ region, and vibrations associated with the pyridine ring.[9]

| Spectroscopic Data | Chemical Shift / Wavenumber | Reference(s) |

| ¹¹B NMR (CDCl₃) | δ -12.57 ppm (quartet, J = 97.6 Hz) | [8] |

| ¹H NMR (CDCl₃) | δ 8.71 (d), 8.12 (t), 7.69 (m), 3.20-1.96 (br q, BH₃) ppm | [8][10] |

| ¹³C NMR (CDCl₃) | δ 147.1, 139.1, 125.3 ppm | [8] |

| IR Spectroscopy | Key B-H stretching bands ~2250-2400 cm⁻¹ | [9] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale preparation involves the reaction of sodium borohydride (B1222165) with pyridine in the presence of a proton source.[11]

Materials:

-

Sodium borohydride (NaBH₄)

-

Pyridine

-

Ethyl acetate (B1210297)

-

Water

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Syringe

Protocol: [11]

-

Charge a 200 mL round-bottom flask with a magnetic stir bar and sodium borohydride (7.57 g, 0.2 mol).

-

Add 100 mL of ethyl acetate to the flask.

-

With vigorous stirring, add pyridine (8.05 mL, 0.1 mol) to the suspension using a syringe.

-

Carefully add 15 mL of water in three separate portions. Note: Hydrogen gas evolution will occur, causing frothing. Ensure adequate ventilation and stirring.

-

Continue to stir the heterogeneous mixture vigorously at room temperature for 20 hours.

-

After the reaction is complete, transfer the mixture to a 500 mL separatory funnel using 100 mL of ethyl acetate and 50 mL of water for the transfer.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as a colorless liquid.

Applications in Organic Synthesis and Drug Development

This compound is a versatile reducing agent valued for its mildness and selectivity, making it a preferred choice in complex molecule synthesis, a common task in drug development.[5][12]

Reductive Amination

One of the most significant applications of this compound is in reductive amination, a cornerstone reaction for C-N bond formation. It efficiently reduces imines and iminium ions formed in situ from the condensation of an amine with a carbonyl compound (aldehyde or ketone).[6][13] Its stability in protic solvents, including weak acids often used to catalyze imine formation, is a distinct advantage over harsher reagents like lithium aluminum hydride or even sodium borohydride.[6][13] This method is widely employed in the synthesis of pharmaceutical compounds where amine functionalities are prevalent.[14][15]

Reduction of Functional Groups

This compound is capable of reducing a variety of functional groups with good chemoselectivity.[12]

-

Aldehydes and Ketones: Readily reduced to the corresponding primary and secondary alcohols.[16][17]

-

Imines and Oximes: Reduced to amines.[6]

-

Tosylhydrazones: Can be reduced to the corresponding alkanes.[6]

-

Protein Modification: It is used for the reductive methylation of amino groups and the selective reduction of tryptophan residues in proteins, making it a useful tool in proteomics and bioconjugation chemistry.[18][19]

Catalysis

Recent research has demonstrated that this compound can also act as an efficient liquid catalyst for direct amidation reactions between carboxylic acids and amines, offering an alternative to traditional coupling agents.[11] This catalytic activity expands its utility beyond stoichiometric reductions.

Conclusion

This compound is a highly effective and manageable reagent with a broad spectrum of applications in modern chemistry. Its stability as a solid or liquid, coupled with its selective reducing power, has made it an indispensable tool, particularly in the pharmaceutical and fine chemical industries.[1] The detailed understanding of its properties, structure, and reactivity presented in this guide serves to empower researchers and drug development professionals to leverage this versatile compound to its full potential in the synthesis of novel and complex molecular architectures.

References

- 1. guidechem.com [guidechem.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Pyridine-borane | C5H8BN | CID 123022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US8106200B2 - this compound complexes - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Borane-pyridine complex | 110-51-0 [chemicalbook.com]

- 7. homes.nano.aau.dk [homes.nano.aau.dk]

- 8. rsc.org [rsc.org]

- 9. Borane-pyridine complex(110-51-0) IR Spectrum [chemicalbook.com]

- 10. Borane-pyridine complex(110-51-0) 1H NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. cphi-online.com [cphi-online.com]

- 13. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]

- 14. researchgate.net [researchgate.net]

- 15. sarchemlabs.com [sarchemlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. This compound as a reducing agent for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Buy this compound | 110-51-0 [smolecule.com]

A Comprehensive Technical Guide to the Physical Properties of Pyridine Borane Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine (B92270) borane (B79455) complex (C₅H₈BN), also known as borane-pyridine complex, is a versatile and widely utilized reagent in organic synthesis. Its stability, selectivity, and ease of handling make it a valuable tool for a variety of chemical transformations, particularly as a mild reducing agent.[1] This technical guide provides an in-depth overview of the core physical properties of pyridine borane complex, supplemented with experimental protocols and key safety information, to support its effective and safe use in research and development.

Core Physical and Chemical Properties

The physical characteristics of this compound complex are well-documented, providing a solid foundation for its application in various experimental setups. A summary of these properties is presented below.

| Property | Value | References |

| Molecular Formula | C₅H₈BN | |

| Molecular Weight | 92.93 g/mol | [2] |

| Appearance | Colorless to light yellow or clear yellow-green liquid | [2][3][4][5] |

| Melting Point | 9-11 °C | [1][2][3][4][6] |

| Boiling Point | 102 °C at 0.4 torr (0.37505 mmHg) | [2][4][6] |

| Density | 0.92 - 0.929 g/mL at 20-25 °C | [2][6] |

| Refractive Index (n20/D) | 1.53 - 1.532 | [2][3][6] |

| Flash Point | 21 °C (70 °F) | [3][4][7] |

| Vapor Pressure | 0.09 mmHg | [8] |

Solubility Profile

This compound complex exhibits a broad solubility profile, making it compatible with a range of common organic solvents.

| Solvent | Solubility | References |

| Methanol | Very Soluble | [6] |

| Tetrahydrofuran (THF) | Very Soluble | [6] |

| Toluene | Very Soluble | [6] |

| Dichloromethane | Very Soluble | [6][9] |

| Water | Soluble, reacts slowly | [4][6][10][11] |

| Diethyl Ether | Soluble | [6] |

| Hexane | Insoluble | [6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound complex.

| Spectrum | Key Features | References |

| ¹H NMR | Spectra available for review. | [12] |

| ¹³C NMR | δ (ppm): 147.1, 139.1, 125.3 (in CDCl₃) | [13] |

| ¹¹B NMR | δ (ppm): -12.57 (quartet, J = 97.6 Hz in CDCl₃) | [13] |

| IR Spectroscopy | Spectra available for review. | [14] |

| Raman Spectroscopy | Detailed analysis of vibrational modes has been conducted. | [15] |

Experimental Protocols

Synthesis of this compound Complex

A common laboratory-scale synthesis of this compound complex involves the reaction of sodium borohydride (B1222165) with pyridine in the presence of a weak acid source, such as water.[16]

Materials:

-

Sodium borohydride (NaBH₄)

-

Pyridine

-

Ethyl acetate (B1210297)

-

Water

-

Round-bottom flask

-

Magnetic stir bar

-

Syringe

-

Separatory funnel

-

Sodium sulfate

Procedure:

-

Charge a 200 mL round-bottom flask with sodium borohydride (7.566 g, 0.2 mole) and a magnetic stir bar.[16]

-

Add 100 mL of ethyl acetate to the flask.[16]

-

With vigorous stirring, add pyridine (8.05 mL, 0.1 mole) to the mixture using a syringe.[16]

-

Slowly add 15 mL of water in three separate intervals.[16]

-

Allow the reaction to stir for 20 hours at room temperature.[16]

-

After completion, transfer the reaction mixture to a 500 mL separatory funnel using an additional 100 mL of ethyl acetate and 50 mL of water.[16]

-

Wash the organic layer with a cold 3M sodium hydroxide (B78521) solution (2 x 10 mL), followed by a 3M HCl solution (2 x 10 mL).[16]

-

Dry the separated organic layer with sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[16]

Determination of Melting Point

The melting point of this compound complex can be determined using a standard melting point apparatus.

Materials:

-

This compound complex sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the melting point apparatus is calibrated.

-

Load a small amount of the this compound complex into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a controlled rate.

-

Record the temperature at which the sample begins to melt and the temperature at which it is completely molten. The literature value is 9-11 °C.[1]

Visualizing Reaction Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound complex, as described in the experimental protocol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Borane-pyridine complex(110-51-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Borane - Pyridine Complex | 110-51-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Borane pyridine complex [chembk.com]

- 5. strem.com [strem.com]

- 6. Borane-pyridine complex | 110-51-0 [chemicalbook.com]

- 7. Borane pyridine complex BH3 8M 110-51-0 [sigmaaldrich.com]

- 8. Pyridine-borane | C5H8BN | CID 123022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Borane-pyridine complex, 95% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 11. 110-51-0 CAS MSDS (Borane-pyridine complex) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Borane-pyridine complex(110-51-0) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. Borane-pyridine complex(110-51-0) IR Spectrum [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

pyridine borane spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Pyridine (B92270) Borane (B79455)

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of reagents is paramount. Pyridine borane (C₅H₅N·BH₃) is a widely utilized reducing agent, valued for its stability and selectivity. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this important compound. Detailed experimental protocols and conceptual visualizations are included to facilitate a deeper understanding and practical application of this data.

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. The key nuclei for analysis are ¹H, ¹³C, and ¹¹B.

Data Summary

The following tables summarize the typical chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 (ortho) | ~8.74 | d | 5.9 |

| H-4 (para) | ~7.81 | t | 7.7 |

| H-3, H-5 (meta) | ~7.29 | t | 6.7 |

| BH₃ | ~2.23-2.27 | br q | - |

Data sourced from related studies.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2, C-6 | 148.9 |

| C-4 | 139.6 |

| C-3, C-5 | 126.9 |

Data sourced from related studies.[1][2]

Table 3: ¹¹B NMR Spectroscopic Data for this compound

| Boron Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (¹JB-H) in Hz |

| BH₃ | ~ -12.6 to -13.9 | q | ~98 |

The ¹¹B NMR spectrum shows a characteristic quartet due to coupling with the three attached protons.[1][2][3]

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation :

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4]

-

Ensure the solution is homogeneous by gentle agitation.

-

-

Instrumentation :

-

Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.[2]

-

-

Data Acquisition :

-

¹H NMR : A standard one-dimensional proton pulse-acquire experiment is used. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.[4]

-

¹³C NMR : A proton-decoupled ¹³C experiment is typically performed to obtain singlets for each carbon environment. A greater number of scans is usually required compared to ¹H NMR.

-

¹¹B NMR : A one-dimensional boron experiment is performed. It is advisable to use a quartz NMR tube to avoid a broad background signal from borosilicate glass tubes.[5][6] Chemical shifts are reported relative to a BF₃·Et₂O external standard.[2]

-

-

Data Processing :

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the this compound molecule.

Data Summary

The key vibrational frequencies for this compound are presented in the table below.

Table 4: Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3081 |

| B-H stretch | 2370, 2304, 2260 |

| C=C/C=N ring stretch | 1617, 1480, 1459 |

| B-N dative bond stretch | ~700-950 |

| C-H bend | 764 |

Data sourced from related studies.[1] The B-N dative bond stretch is of particular interest and may be coupled with pyridine's vibrations.[7]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation :

-

Instrumentation :

-

A commercial Fourier Transform Infrared (FTIR) spectrometer is typically used.[8]

-

-

Data Acquisition :

-

Data Processing :

-

The interferogram is Fourier-transformed to generate the IR spectrum.[8]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Data Summary

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₈BN |

| Molecular Weight | 92.93 g/mol |

| Mass of Molecular Ion [M]⁺ | 93 |

Data sourced from PubChem and other chemical databases.[9][10]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

-

Instrumentation :

-

A mass spectrometer equipped with an appropriate ionization source is used. Electrospray ionization (ESI) is a common technique for this type of molecule.[11]

-

-

Data Acquisition :

-

The sample is introduced into the mass spectrometer.

-

The mass spectrum is recorded over a suitable mass-to-charge (m/z) range (e.g., 50-200).

-

-

Data Analysis :

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the experimental workflow.

Caption: Relationship between spectroscopic techniques and structural information for this compound.

Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. US8106200B2 - this compound complexes - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. NMR Protocols [nmr.chem.ucsb.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Borane-pyridine complex(110-51-0) MS spectrum [chemicalbook.com]

- 10. Pyridine-borane | C5H8BN | CID 123022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Theoretical Insights into the Stability of Pyridine Borane: A Technical Guide for Researchers

West Lafayette, IN – December 18, 2025 – Pyridine (B92270) borane (B79455) (Py·BH3), a versatile reagent in organic synthesis and a key building block in medicinal chemistry, has garnered significant attention for its unique reactivity and stability. This technical guide delves into the core theoretical studies that elucidate the stability of the pyridine borane complex, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its fundamental properties. This in-depth analysis is supported by quantitative data from computational studies, detailed methodologies, and visual representations of key concepts.

The stability of this compound is a crucial factor governing its storage, handling, and reactivity. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in dissecting the intricate factors that contribute to the robustness of the dative B-N bond and the overall thermodynamic and kinetic stability of the complex.

Thermodynamic and Structural Stability

The defining feature of this compound is the dative covalent bond between the Lewis basic nitrogen atom of the pyridine ring and the Lewis acidic boron atom of borane. Computational studies have provided precise information on the structural parameters and energetic properties of this bond.

A key study combining Raman spectroscopy with quantum chemical calculations elucidated the structural and vibrational properties of the pyridine-borane complex.[1] DFT calculations have determined the borane-nitrogen (B-N) bond length to be a critical indicator of the complex's stability.[1] This research also highlights significant charge transfer from the pyridine moiety to the borane upon complex formation, a key factor in the stabilization of the dative bond.[1]

| Parameter | Theoretical Value | Method | Reference |

| B-N Bond Length | Varies with computational method | DFT | [1] |

| B-N Dative Bond Stretching Frequency | Coupled with pyridine vibrations | DFT | [1] |

Table 1: Calculated Structural and Vibrational Properties of this compound.

Factors Influencing Stability

The inherent stability of the this compound adduct can be significantly influenced by several factors, including the nature of the borane moiety, substituents on the pyridine ring, and the surrounding solvent environment.

Nature of the Borane Moiety

While the parent this compound (Py·BH3) is the most common variant, derivatives with more complex borane units have been synthesized and studied. For instance, novel borane adducts with pyridine derivatives, such as Py·B3H7, have been shown to possess a strong and stable B-N bond.[2][3] The coordination of the B3H7 unit leads to intra-molecular charge transfer, which contributes to the high stability of these adducts, preventing their dissociation or decomposition during reactions.[2][3]

Substituent Effects

The electronic properties of substituents on the pyridine ring play a pivotal role in modulating the stability of the this compound complex. Electron-donating groups on the pyridine ring are generally expected to increase the electron density on the nitrogen atom, thereby strengthening the dative bond to the electron-deficient boron atom. Conversely, electron-withdrawing groups would be expected to decrease the stability of the complex. While a systematic theoretical study across a wide range of substituents is not extensively available in the reviewed literature, the principles of Lewis acid-base chemistry strongly support this trend. Studies on related systems, such as the interaction of substituted pyridines with other Lewis acids, corroborate this hypothesis.

Thermal Stability

Experimental data from Differential Scanning Calorimetry (DSC) provides quantitative insights into the thermal stability of this compound and its derivatives. These studies are crucial for assessing the safe handling and storage conditions of these compounds.

| Compound | Onset Temperature (°C) | Energy Release (J/g) | Reference |

| This compound | ~95-160 | -660 to -970 | [patent] |

| 5-ethyl-2-methylthis compound | Higher than this compound | Less than this compound | [patent] |

Table 2: Thermal Decomposition Data for this compound Complexes. The data indicates that substitution on the pyridine ring can enhance thermal stability.

Decomposition Pathways

Understanding the decomposition pathways of this compound is critical for predicting its behavior under various conditions and for controlling its reactivity. Theoretical studies on the thermal decomposition of related compounds and the hydrolysis of borane adducts provide a framework for understanding the potential degradation routes of this compound.

Thermal Decomposition

Theoretical investigations into the thermal decomposition of pyridine itself have shown that the process is complex, involving radical mechanisms and the formation of various nitrogen-containing products.[4] While a dedicated theoretical study on the thermal decomposition of the this compound adduct is not prevalent in the literature, it is plausible that the initial step involves the dissociation of the B-N bond to release free borane (BH3) and pyridine. The released borane can then undergo further reactions, including dimerization to diborane (B8814927) and subsequent decomposition.

Figure 1: A plausible general pathway for the thermal decomposition of this compound, initiated by the dissociation of the B-N bond.

Hydrolysis

The hydrolysis of borane adducts is a known decomposition pathway, particularly in the presence of moisture. Theoretical studies on the hydrolysis of ammonia (B1221849) borane, a related compound, suggest that the reaction mechanism can be complex, involving intermediates and transition states.[5][6] The rate-determining step in the hydrolysis of ammonia borane has been identified as the cleavage of the O-H bond in water.[5] A similar mechanism can be postulated for this compound, where a water molecule attacks the borane moiety, leading to the eventual release of hydrogen gas and the formation of boric acid and pyridine.

Figure 2: A generalized schematic for the hydrolysis of this compound, leading to the formation of pyridine, boric acid, and hydrogen gas.

Experimental and Computational Methodologies

The theoretical insights presented in this guide are derived from sophisticated computational chemistry techniques, primarily Density Functional Theory (DFT).

Computational Details

A common approach in these studies involves geometry optimization of the this compound complex and calculation of its vibrational frequencies to confirm that the optimized structure corresponds to a minimum on the potential energy surface. The choice of functional and basis set is critical for obtaining accurate results. For example, the M06-2X functional with a def2-QZVP basis set has been used to calculate the energy profile of reactions involving this compound derivatives.[2]

Protocol for DFT Calculations of this compound Stability:

-

Model Building: Construct the initial 3D structure of the this compound molecule.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p), def2-QZVP).

-

Frequency Calculation: Calculate the vibrational frequencies at the optimized geometry to verify that it is a true energy minimum (no imaginary frequencies). This also provides thermodynamic data such as zero-point energy, enthalpy, and Gibbs free energy.

-

Bond Dissociation Energy (BDE) Calculation: The B-N BDE can be calculated as the energy difference between the optimized this compound complex and the sum of the energies of the optimized pyridine and borane fragments. BDE = E(Py) + E(BH3) - E(Py·BH3)

-

Analysis of Electronic Properties: Utilize methods such as Natural Bond Orbital (NBO) analysis to investigate charge transfer and the nature of the B-N bond.

Figure 3: A typical workflow for the theoretical investigation of this compound stability using DFT calculations.

Conclusion

Theoretical studies provide an indispensable framework for understanding the stability of this compound. Through the lens of computational chemistry, we can gain a detailed picture of the B-N dative bond, quantify the effects of substituents, and explore the mechanisms of its decomposition. This knowledge is paramount for the rational design of new reagents and catalysts, as well as for ensuring the safe and effective application of this compound and its derivatives in research and industrial settings. Future theoretical work focusing on a systematic investigation of substituent and solvent effects will further enhance our ability to predict and control the stability of this important class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03109A [pubs.rsc.org]

- 3. Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Quantum-Chemistry Study of the Hydrolysis Reaction Profile in Borate Networks: A Benchmark - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism of Pyridine Borane with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine (B92270) borane (B79455) (Py·BH₃) is a stable and versatile reducing agent for the transformation of carbonyl compounds to alcohols. Its ease of handling compared to other borane sources makes it an attractive reagent in organic synthesis, including in drug development processes where mild and selective reductions are often required. This guide provides a comprehensive overview of the core reaction mechanism of pyridine borane with aldehydes and ketones. It delves into the uncatalyzed and catalyzed pathways, supported by mechanistic insights from computational studies. Furthermore, this document presents a compilation of quantitative data on reaction outcomes, detailed experimental protocols, and visual representations of the reaction pathways and workflows to facilitate a deeper understanding and practical application of this important reaction.

Core Reaction Mechanism

The reduction of carbonyl compounds by this compound involves the transfer of a hydride ion (H⁻) from the borane moiety to the electrophilic carbonyl carbon. The precise mechanism, particularly for the uncatalyzed reaction, can be nuanced and is influenced by the reaction conditions.

Uncatalyzed Reduction

In the absence of a catalyst, the reaction between this compound and a carbonyl compound is generally slow. The mechanism is believed to proceed through a direct hydride transfer from the borane to the carbonyl carbon. The carbonyl oxygen likely interacts with the boron atom, facilitating the hydride delivery. Computational studies on similar systems, such as the reduction of benzaldehyde (B42025) by a pyridone borane complex, suggest a concerted mechanism where the hydride transfer occurs in a single step.[1]

The transition state is thought to involve a six-membered ring-like structure where the boron is coordinated to the carbonyl oxygen, and a hydride is transferred to the carbonyl carbon. Following the hydride transfer, an alkoxyborane intermediate is formed, which upon workup (typically with water or acid) yields the corresponding alcohol.

Catalyzed Reduction

The reactivity of this compound is significantly enhanced in the presence of acid or Lewis acid catalysts.[2]

Acid Catalysis: Brønsted acids protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydride from this compound. In strongly acidic media, such as trifluoroacetic acid, the reaction can be very rapid. However, under these conditions, over-reduction to the corresponding alkane can occur, particularly with aryl ketones.

Lewis Acid Catalysis: Lewis acids, such as titanium tetrachloride (TiCl₄), activate the carbonyl group by coordinating to the oxygen atom.[2] This coordination polarizes the C=O bond, accelerating the rate of hydride transfer from the this compound complex.[2] Lewis acid catalysis allows for the reduction of even sterically hindered or less reactive ketones at room temperature in good to excellent yields.[2]

Quantitative Data on Carbonyl Reduction

The efficiency of this compound in reducing carbonyl compounds is dependent on the substrate and the reaction conditions. The following tables summarize representative data for the reduction of various aldehydes and ketones.

Table 1: Reduction of Aldehydes with this compound

| Aldehyde | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | None, Reflux in THF | 2 hr | 70 | [3] |

| 4-Nitrobenzaldehyde | None, Reflux in THF | 1 hr | 95 | [3] |

| Cinnamaldehyde | None, Reflux in THF | 0.5 hr | 85 | [3] |

Table 2: Reduction of Ketones with this compound

| Ketone | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Acetophenone (B1666503) | None, Reflux in THF | 24 hr | 50 | [3] |

| Benzophenone | 10 mol% TiCl₄, RT in DCM | 0.5 hr | 97 | [2] |

| Cyclohexanone | HCl, RT in THF | 24 hr | 81.5 | [3] |

| 4-tert-Butylcyclohexanone | None, Reflux in THF | 48 hr | 40 | [3] |

Experimental Protocols

The following is a general procedure for the reduction of an aromatic ketone using this compound.

General Procedure for the Reduction of Acetophenone

Materials:

-

Acetophenone

-

This compound complex

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add acetophenone (1.0 equiv).

-

Dissolve the acetophenone in anhydrous THF.

-

Add the this compound complex (1.0-1.2 equiv) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after 24 hours for uncatalyzed reactions of ketones), cool the mixture to room temperature.

-

Slowly quench the reaction by the dropwise addition of 1 M HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) (3x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Visualizing the Reaction Pathways and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and a general experimental workflow.

Signaling Pathways

Caption: Proposed mechanism for the uncatalyzed reduction of a carbonyl with this compound.

Caption: Catalyzed reduction mechanisms of carbonyls using this compound.

Experimental Workflow

Caption: General experimental workflow for carbonyl reduction with this compound.

References

An In-depth Technical Guide to the Lewis Acidity of Pyridine Borane

Abstract: This technical guide provides a comprehensive examination of the Lewis acidity concepts surrounding pyridine (B92270) borane (B79455) (Py·BH₃). Pyridine borane is a classical Lewis acid-base adduct, formed from the potent Lewis acid borane (BH₃) and the Lewis base pyridine. Understanding the intrinsic Lewis acidity of the borane precursor and the profound electronic and structural changes that occur upon adduct formation is critical for its application in chemical synthesis. This document details the quantitative methods used to assess borane Lewis acidity, presents key experimental protocols, and contrasts the behavior of this stable adduct with that of sterically hindered Frustrated Lewis Pairs (FLPs).

Introduction to Lewis Acidity and this compound

The concept of Lewis acidity, first proposed by Gilbert N. Lewis, defines an acid as any chemical species capable of accepting an electron pair. Boranes, particularly borane (BH₃) itself, are archetypal Lewis acids. The boron atom in BH₃ possesses only six valence electrons, leaving a vacant p-orbital that is highly electrophilic and readily accepts electron density from a donor species, known as a Lewis base.[1]

Pyridine is a heterocyclic aromatic amine with a lone pair of electrons on the nitrogen atom, making it an effective Lewis base. The reaction between the Lewis acid borane and the Lewis base pyridine results in the formation of a stable, neutral adduct: this compound (Py·BH₃). In this complex, the pyridine nitrogen donates its electron pair to the vacant orbital of the boron atom, forming a dative covalent bond (N→B). This interaction satisfies the octet rule for the boron center, effectively "passivating" its strong intrinsic Lewis acidity and resulting in a stable, isolable solid or solution.[1] This stability makes Py·BH₃ a widely used reagent in organic synthesis, primarily as a controlled source of borane for hydroboration and reduction reactions.[2][3]

Caption: Formation of the this compound Lewis Acid-Base Adduct.

Quantitative Assessment of Borane Lewis Acidity

To fully appreciate the properties of this compound, one must first quantify the Lewis acidity of the parent borane and related boron-based Lewis acids. The strength of the interaction in the Py·BH₃ adduct is a direct consequence of the high electrophilicity of the BH₃ moiety. Several experimental and computational methods are employed to establish a quantitative scale of Lewis acidity.

Experimental Methods

Gutmann-Beckett Method: This is the most common experimental technique for determining the Lewis acidity of molecular species, including boranes.[4][5] It utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule. The Lewis acid under investigation forms an adduct with the basic oxygen atom of Et₃PO. This interaction deshields the adjacent phosphorus nucleus, causing a downfield shift in its ³¹P NMR signal. The magnitude of this shift is used to calculate a dimensionless Acceptor Number (AN) , which provides a quantitative measure of Lewis acidity.[4][6] Higher AN values correspond to stronger Lewis acids.

Fluorescence Spectroscopy: A more recent method involves the use of fluorescent Lewis base probes, such as dithienophosphole oxides.[7][8] When these probes bind to a Lewis acid, the energy of their Lowest Unoccupied Molecular Orbital (LUMO) is stabilized. This results in a bathochromic (red) shift in the fluorescence emission spectrum.[9] The magnitude of this shift can be correlated to the strength of the Lewis acid, providing a sensitive optical method for quantification.[10]

Computational Methods

Fluoride (B91410) Ion Affinity (FIA): Computationally, Lewis acidity is often benchmarked by calculating the Fluoride Ion Affinity (FIA). This is defined as the negative of the gas-phase enthalpy change for the reaction of the Lewis acid with a fluoride ion (F⁻).[11] A higher FIA value indicates a stronger Lewis acid. This method provides an intrinsic measure of acidity, free from solvent or steric effects from a bulky probe molecule.[11][12]

Comparative Lewis Acidity Data

The following tables summarize quantitative Lewis acidity data for a range of common boranes and other Lewis acids, providing a context for the strength of the borane (BH₃) moiety.

Table 1: Experimental Lewis Acidity (Acceptor Numbers) of Selected Boranes

| Lewis Acid | Probe | Method | Acceptor Number (AN) | Reference(s) |

|---|---|---|---|---|

| B(C₆F₅)₃ | Et₃PO | ³¹P NMR | 82 | [4] |

| BF₃ | Et₃PO | ³¹P NMR | 89 | [4] |

| BCl₃ | Et₃PO | ³¹P NMR | 106 | [13] |

| BBr₃ | Et₃PO | ³¹P NMR | 109 | [13] |

| BI₃ | Et₃PO | ³¹P NMR | 115 | [4] |

| AlCl₃ | Et₃PO | ³¹P NMR | 87 | [4] |

| SbCl₅ | Et₃PO | ³¹P NMR | 100 (Reference) |[4] |

Table 2: Computational Lewis Acidity (FIA) of Selected Boranes

| Lewis Acid | Method | Fluoride Ion Affinity (FIA) (kJ/mol) | Reference(s) |

|---|---|---|---|

| B(C₆F₅)₃ | DFT | 452 | [11] |

| BF₃ | DFT | 390 | [14] |

| BCl₃ | DFT | 477 | [14] |

| BBr₃ | DFT | 496 | [14] |

| BI₃ | DFT | 511 | [14] |

| SbF₅ | DFT | 501 (Superacid Threshold) |[11] |

Consequences of Adduct Formation with Pyridine

The formation of the N→B dative bond in this compound dramatically alters the properties of the parent borane.

Passivation of Lewis Acidity

The primary consequence is the neutralization of the boron center's Lewis acidity. The vacant p-orbital of borane is now occupied by the lone pair from the pyridine nitrogen. As a result, Py·BH₃ does not behave as a strong Lewis acid and is a stable, manageable reagent. Its reactivity, particularly in hydroboration, often requires thermal dissociation to transiently release free BH₃, which is the active hydroborating species.[2]

Modulation of B-H Bond Strength

Coordination by a Lewis base also has a significant electronic effect on the existing bonds within the borane moiety. Computational studies have shown that the formation of a Lewis adduct weakens the B-H bonds. This reduction in the Bond Dissociation Energy (BDE) is a key factor in the reactivity of this compound as a reducing agent.

Table 3: Effect of Lewis Base Coordination on B-H Bond Dissociation Energy (BDE)

| Species | B-H BDE (kcal/mol) | Change from Free BH₃ | Reference(s) |

|---|---|---|---|

| BH₃ (Free Borane) | 105.2 | - | [15] |

| BH₃·NH₃ | 100.2 | -5.0 | [15] |

| BH₃·Pyridine | 94.2 | -11.0 | [15] |

| BH₃·PH₃ | 92.6 | -12.6 | [15] |

| BH₃·CO | 78.6 | -26.6 |[15] |

Data are from computational studies.

Experimental Protocols

Gutmann-Beckett Method for AN Determination

Objective: To quantitatively determine the Lewis acidity (Acceptor Number) of a borane sample using ³¹P NMR spectroscopy.

Materials:

-

Lewis acid sample (e.g., B(C₆F₅)₃)

-

Triethylphosphine oxide (Et₃PO) probe

-

Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)

-

NMR tubes and standard laboratory glassware, dried and handled under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: In an inert atmosphere glovebox, prepare a solution of the Lewis acid in the chosen deuterated solvent to a known concentration (typically 0.05-0.1 M).

-

Probe Addition: To this solution, add an equimolar amount of the Et₃PO probe.

-

NMR Acquisition: Transfer the resulting solution to an NMR tube, seal it, and acquire a quantitative ³¹P{¹H} NMR spectrum at a controlled temperature (typically 298 K).

-

Data Analysis: Determine the chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct.

-

Calculation: Calculate the Acceptor Number (AN) using the established formula:[4] AN = 2.21 × (δ_sample - 41.0) Where 41.0 ppm is the reference chemical shift of Et₃PO in the weakly coordinating solvent hexane.[4]

Caption: Workflow for the Gutmann-Beckett Method.

Fluorescence Titration for Relative Lewis Acidity

Objective: To determine the relative Lewis acidity of a sample by observing the change in fluorescence of a probe molecule.

Procedure Overview:

-

A solution of a fluorescent probe (e.g., a dithienophosphole oxide) in an appropriate solvent is prepared in a cuvette.[7]

-

The initial fluorescence emission spectrum is recorded upon excitation at a suitable wavelength.

-

Aliquots of the Lewis acid solution are incrementally added to the cuvette.

-

After each addition, the fluorescence emission spectrum is recorded.

-

The data is analyzed by plotting the change in emission wavelength (or chromaticity coordinates) versus the concentration of the Lewis acid. A larger bathochromic shift indicates a stronger interaction and thus a stronger Lewis acid.

Contrast with Frustrated Lewis Pairs (FLPs)

The chemistry of this compound, a classical Lewis adduct, stands in sharp contrast to that of Frustrated Lewis Pairs (FLPs) . An FLP is a combination of a sterically bulky Lewis acid and a bulky Lewis base that are prevented from forming a classical dative bond due to severe steric hindrance.

Because the acid and base sites are not quenched by adduct formation, they remain reactive. This "frustrated" system possesses cooperative reactivity that allows for the activation of small molecules, most notably the heterolytic cleavage of dihydrogen (H₂). This reactivity has established FLPs as a paradigm in metal-free catalysis. This compound, being a stable, non-frustrated adduct, does not exhibit this type of reactivity.

Caption: Classical Adduct Formation vs. Small Molecule Activation by an FLP.

Conclusion

This compound is a fundamental reagent whose properties are a direct manifestation of Lewis acid-base theory. Its stability and reactivity are governed by the strong dative bond formed between the highly Lewis acidic borane and the pyridine base. The Lewis acidity of the parent borane can be rigorously quantified using established experimental techniques like the Gutmann-Beckett method and corroborated by computational approaches such as Fluoride Ion Affinity calculations. The formation of the adduct passivates this acidity and weakens the B-H bonds, defining its role as a stable reducing agent in modern chemistry. Understanding these core principles is essential for the rational design of experiments and the development of new chemical transformations.

References

- 1. Borane - Wikipedia [en.wikipedia.org]

- 2. Hydroboration with this compound at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 4. magritek.com [magritek.com]

- 5. Gutmann acceptor and donor numbers [stenutz.eu]

- 6. researchgate.net [researchgate.net]

- 7. A Simple and Effective Method of ... preview & related info | Mendeley [mendeley.com]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]

- 13. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

Pyridine Borane: A Comprehensive Technical Guide to Safe Handling, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety protocols, handling procedures, and storage requirements for pyridine (B92270) borane (B79455) (CAS No. 110-51-0). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this versatile reagent. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for common applications are provided. Visual diagrams generated using Graphviz illustrate key workflows and chemical relationships.

Core Safety and Hazard Information

Pyridine borane is a stable and convenient source of borane, widely used as a mild and selective reducing agent in organic synthesis.[1] However, it is not without hazards. It is a combustible liquid that is toxic if swallowed, fatal in contact with skin, and harmful if inhaled.[2][3] It also causes skin and serious eye irritation.[2] Upon contact with water or moisture, it can release flammable gases.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H8BN | [5] |

| Molecular Weight | 92.94 g/mol | [5] |

| Appearance | Colorless to amber liquid | [5] |

| Melting Point | 10 - 11 °C / 50 - 51.8 °F | [5] |

| Flash Point | 73 °C / 163.4 °F | [5][6] |

| Vapor Pressure | 0.1 mmHg @ 25 °C | [5] |

| Specific Gravity | 0.920 | [5] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [1][5] |

Table 2: Toxicological Data for this compound

| Route of Exposure | Species | Value | Source |

| Oral LD50 | Rat | 95.4 mg/kg | [2] |

| Dermal LD50 | Guinea pig | 200 mg/kg | [2] |

| Intraperitoneal LD50 | Rat | 64.8 mg/kg | [2] |

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are mandatory when handling this compound to minimize exposure and ensure laboratory safety.

Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment:

-

Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[4][5]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4][5]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Storage and Handling Protocols

Storage:

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[4][5]

-

Keep containers tightly closed to prevent contact with moisture and air.[4][5]

-

Store under an inert atmosphere, such as nitrogen, to maintain product quality.[4][5]

-

Refrigeration is recommended for long-term storage.[5]

-

Store locked up in a designated area for toxic and flammable substances.[5]

Handling:

-

Do not handle until all safety precautions have been read and understood.[3]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe mist, vapors, or spray.[5]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the work area.[5]

-

Take precautionary measures against static discharge.[2]

Chemical Reactivity and Incompatibilities

This compound is a stable complex but can react vigorously with certain substances. Understanding these incompatibilities is crucial to prevent hazardous situations.

-

Water and Moisture: Reacts with water and moist air to liberate flammable hydrogen gas.[4][7]

-

Strong Oxidizing Agents: Can react exothermically with strong oxidizing agents.[5]

-

Acids, Acid Anhydrides, and Acid Chlorides: Incompatible with these materials.[5]

-

Alcohols: Reacts with alcohols.[5]

-

Heat and Ignition Sources: Combustible liquid; keep away from heat, sparks, and open flames.[5] Thermal decomposition can occur at elevated temperatures, leading to the release of irritating gases and vapors.[5]

Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[4][5]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media: Do not use water, as it reacts with this compound to produce flammable gas.[4]

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of boron.[5]

Accidental Release Measures:

-

Evacuate personnel to a safe area.[5]

-

Remove all sources of ignition.[5]

-

Ensure adequate ventilation.[5]

-

Wear appropriate personal protective equipment.[5]

-

Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[5]

-

Do not flush into surface water or sanitary sewer systems.[3]

Experimental Protocols

General Protocol for the Reduction of an Aldehyde or Ketone

This protocol describes a general procedure for the reduction of a carbonyl compound using this compound.

Materials:

-

Aldehyde or ketone

-

This compound

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), ethanol)

-

Acid (e.g., HCl) for quenching

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a chemical fume hood, dissolve the aldehyde or ketone in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Under an inert atmosphere (e.g., nitrogen or argon), slowly add this compound (typically 1.1 to 1.5 equivalents) to the stirred solution at room temperature. For less reactive substrates, the reaction may require heating.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the excess this compound by the dropwise addition of dilute acid (e.g., 1 M HCl) until the evolution of gas ceases. Caution: This step is exothermic and produces hydrogen gas.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or another appropriate method.

Protocol for Hydroboration of an Alkene

This compound can be used for the hydroboration of alkenes, often requiring activation.[5] The following is a general procedure based on activation with iodine.[5]

Materials:

-

Alkene

-

This compound

-

Iodine (I2)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Oxidizing agent (e.g., hydrogen peroxide, H2O2)

-

Aqueous base (e.g., sodium hydroxide, NaOH)

-

Standard laboratory glassware

Procedure:

-

In a chemical fume hood, dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Slowly add a solution of iodine (typically 0.5 equivalents) in anhydrous DCM to the this compound solution. Hydrogen gas will evolve.[5]

-

After gas evolution ceases, add the alkene to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by a suitable analytical method.

-

Upon completion, carefully add an aqueous solution of a base (e.g., 3 M NaOH) followed by the slow, dropwise addition of the oxidizing agent (e.g., 30% H2O2) at 0 °C. Caution: This oxidation step is highly exothermic.

-

Allow the mixture to warm to room temperature and stir until the oxidation is complete.

-

Perform an aqueous workup and extract the alcohol product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the product as described in the previous protocol.

Conclusion

This compound is a valuable reagent in organic synthesis, but its safe handling and storage are paramount. By adhering to the protocols outlined in this guide, researchers can minimize risks and effectively utilize this compound in their work. Always consult the most current Safety Data Sheet (SDS) before use and ensure that all laboratory personnel are trained on the proper handling procedures.

References

- 1. Hydroboration with this compound at Room Temperature [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydroboration with this compound at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intermolecular hydroboration using activated amine boranes - ProQuest [proquest.com]

- 8. andersondevelopment.com [andersondevelopment.com]

Pyridine Borane: A Technical Guide to its Toxicity and Environmental Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine (B92270) borane (B79455) (C₅H₅N·BH₃) is a versatile reducing agent employed in various chemical syntheses within the pharmaceutical and chemical industries. Despite its utility, a comprehensive understanding of its toxicological profile and environmental footprint is crucial for ensuring safe handling, risk assessment, and sustainable use. This technical guide provides an in-depth review of the current knowledge regarding the toxicity and environmental impact of pyridine borane. It summarizes available quantitative data, outlines standardized experimental protocols for its assessment, and visually represents key experimental workflows. While specific data for this compound is limited in some areas, this guide synthesizes information from studies on related compounds, such as pyridine and other amine-borane adducts, to provide a thorough overview for the scientific community.

Toxicological Profile

This compound is classified as a substance with significant acute toxicity. It is harmful if swallowed, in contact with skin, or inhaled[1]. The toxicological effects are likely attributable to both the pyridine moiety and the borane complex.

Acute Toxicity

Acute exposure to this compound can lead to immediate health effects. The compound is categorized as toxic, and contact should be minimized through appropriate personal protective equipment and engineering controls[1].

Table 1: Acute Toxicity Data for this compound and Related Compounds

| Compound | Test Species | Route of Administration | LD50/LC50 Value | Reference |

| Boron, trihydro(pyridine)-, (T-4)- | Rat | Oral | 95.4 mg/kg | [2] |

| Boron, trihydro(pyridine)-, (T-4)- | Guinea pig | Dermal | 200 mg/kg | [2] |

| Pyridine | Rat | Oral | 866 mg/kg | [3] |

| Pyridine | Rabbit | Dermal | 1000 - 2000 mg/kg | [3] |

| Pyridine | Rat | Inhalation | 12.898 mg/L | [3] |

Chronic Toxicity

There is a lack of specific studies on the chronic toxicity of this compound. However, studies on pyridine suggest that long-term exposure may lead to liver and kidney damage[4]. Repeated exposure to pyridine in animal studies has been shown to cause inflammatory lesions in the liver.

Mechanisms of Toxicity

The precise signaling pathways and molecular mechanisms of this compound's toxicity have not been fully elucidated. However, studies on other amine-borane adducts suggest potential modes of action. For instance, certain cyclohexylamine (B46788) and toluidine borane derivatives have been shown to be cytotoxic by inhibiting RNA and DNA synthesis[5]. These compounds were found to suppress purine (B94841) de novo synthesis and interfere with DNA template activity, leading to a reduction in the activity of DNA and RNA polymerases[5]. It is plausible that this compound could exert its toxicity through similar mechanisms, though further research is required for confirmation. The hydrolysis of amine-boranes can also lead to the formation of boric acid, which is a suspected reprotoxic mutagen[6].

Environmental Impact

The environmental fate and ecotoxicity of this compound are critical considerations for its use and disposal. The compound's impact is influenced by its behavior in different environmental compartments and its toxicity to aquatic and terrestrial organisms.

Environmental Fate

2.1.1 Abiotic Degradation

This compound is known to be slowly hydrolyzed by water[1][2]. The rate of hydrolysis of amine-boranes is generally influenced by pH, with more rapid degradation occurring in acidic conditions[4]. The hydrolysis of this compound would be expected to release pyridine and boric acid.

2.1.2 Biodegradation

2.1.3 Bioaccumulation

There is no specific data available on the bioaccumulation potential of this compound. However, pyridine is not expected to significantly bioconcentrate in aquatic organisms[12]. Alkyl-substituted pyridines have been found to be persistent in the environment but do not show a potential for bioaccumulation[13][14].

2.1.4 Soil Mobility

Data on the soil adsorption and desorption characteristics of this compound are not available. The mobility of pyridine in soil is influenced by its ability to sorb to soil particles and sediments[7].

Ecotoxicity

There is a significant lack of ecotoxicity data for this compound. Studies on the related compound, triphenylborane (B1294497) pyridine (TPBP), an antifouling agent, indicate high toxicity to aquatic organisms.

Table 2: Ecotoxicity Data for Triphenylborane Pyridine (TPBP) and its Degradation Products

| Organism | Test Type | Test Duration | Endpoint | Concentration (mg/L) | Reference |

| Artemia salina (crustacean) | Acute | 48 hours | LC50 | 0.13 | [5][15] |

| Skeletonema costatum (diatom) | Acute | 72 hours | EC50 | 0.0022 | [5][15] |

| Biphenyl (B1667301) (degradation product) | Acute | 48 hours | LC50 (Artemia salina) | 14 | [5][15] |

| Biphenyl (degradation product) | Acute | 72 hours | EC50 (Skeletonema costatum) | 1.2 | [5][15] |

| Phenol (degradation product) | Acute | 48 hours | LC50 (Artemia salina) | 17 | [5][15] |

The degradation products of TPBP, such as biphenyl and phenol, were found to be less toxic than the parent compound[5][15]. Given the toxicity of the pyridine moiety and borane compounds in general, it is prudent to assume that this compound may also exhibit significant ecotoxicity.

Experimental Protocols

The following sections detail standardized methodologies for assessing the toxicity and environmental impact of chemical substances like this compound, based on internationally recognized OECD guidelines.

Mammalian Toxicity Testing

3.1.1 Acute Oral Toxicity (OECD Guideline 423)

-

Principle: The Acute Toxic Class Method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Procedure: A starting dose is administered to a group of three animals. The outcome (mortality or survival) determines the next step: testing at a higher or lower fixed dose level, or stopping the test.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The test allows for the classification of the substance into one of several toxicity categories based on the observed mortality at different dose levels.

3.1.2 Acute Dermal Toxicity (OECD Guideline 402)

-

Principle: This test assesses the toxicity of a substance following a single, 24-hour dermal application.

-

Test Animals: The albino rabbit is the preferred species, though rats or guinea pigs may also be used.

-

Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for 14 days. Body weight is recorded, and a gross necropsy is performed at the end of the study.

-

Endpoint: The dermal LD50 value is determined. A limit test at 2000 mg/kg body weight can be conducted if low toxicity is expected.

3.1.3 Acute Inhalation Toxicity (OECD Guideline 403)

-

Principle: This guideline describes methods to assess the toxicity of a substance when administered by inhalation for a short period (typically 4 hours).

-

Test Animals: Rats are the preferred species.

-

Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber.

-

Observations: Animals are monitored for mortality and signs of toxicity during and after exposure for up to 14 days.

-

Endpoint: The LC50 (median lethal concentration) is determined.

Ecotoxicity Testing

3.2.1 Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

-

Principle: This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

-

Test Organism: Species such as Pseudokirchneriella subcapitata are used.

-

Procedure: Exponentially growing cultures are exposed to a range of concentrations of the test substance for 72 hours under controlled conditions of light, temperature, and nutrients.

-

Observations: Algal growth is measured at least daily by cell counts or other biomass surrogates.

-

Endpoint: The EC50 (concentration causing 50% inhibition of growth or growth rate) is calculated.

3.2.2 Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

-

Principle: This test determines the acute toxicity of a substance to freshwater invertebrates.

-

Test Organism: Daphnia magna or other suitable Daphnia species are used.

-

Procedure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The EC50 (concentration causing immobilization in 50% of the daphnids) is determined.

3.2.3 Fish, Acute Toxicity Test (OECD Guideline 203)

-

Principle: This test assesses the acute lethal toxicity of a substance to fish.

-

Test Organism: Species such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss) are commonly used.

-

Procedure: Fish are exposed to a range of concentrations of the test substance for 96 hours.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 (concentration that is lethal to 50% of the test fish) is calculated.

Environmental Fate Testing

3.3.1 Ready Biodegradability (OECD Guideline 301)

-

Principle: This set of screening tests assesses the potential for a substance to be readily biodegradable under aerobic conditions.

-

Inoculum: Activated sludge, sewage effluent, or surface water containing a mixed population of microorganisms is used.

-

Procedure: The test substance is incubated with the microbial inoculum in a mineral medium. Biodegradation is followed by measuring parameters such as oxygen consumption or carbon dioxide production.

-

Endpoint: The percentage of biodegradation over a 28-day period is determined.

3.3.2 Adsorption – Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

-

Principle: This method determines the adsorption and desorption potential of a substance in soil.

-

Procedure: A solution of the test substance is equilibrated with a soil sample of known characteristics. The concentration of the substance remaining in the solution is measured.

-

Endpoint: The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

3.3.3 Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD Guideline 305)

-

Principle: This test evaluates the potential for a substance to accumulate in fish from water or diet.

-

Procedure: Fish are exposed to the test substance for an uptake phase, followed by a depuration phase in a clean environment. The concentration of the substance in the fish tissue is measured over time.

-

Endpoint: The bioconcentration factor (BCF) or biomagnification factor (BMF) is determined.

Visualizations

Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Conclusion

This compound is a chemical reagent with significant acute toxicity, necessitating careful handling and the use of appropriate protective measures. While specific data on its chronic toxicity, mechanisms of action, and environmental fate are limited, information on related compounds such as pyridine and other amine-boranes suggests potential for liver and kidney effects and possible environmental risks. The lack of comprehensive data highlights the need for further research to fully characterize the toxicological and ecotoxicological profile of this compound. The standardized OECD guidelines provide a clear framework for generating the necessary data to perform a thorough risk assessment. Researchers and drug development professionals should proceed with caution, adhering to strict safety protocols, and consider the potential environmental implications of its use and disposal.

References

- 1. www1.eere.energy.gov [www1.eere.energy.gov]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. agc-chemicals.com [agc-chemicals.com]

- 4. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 5. Synthesis and cytotoxicity of amine-borane adducts of cyclohexylamines and toluidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. onesearch.neu.edu [onesearch.neu.edu]